5-Deoxy-L-arabinose

Vue d'ensemble

Description

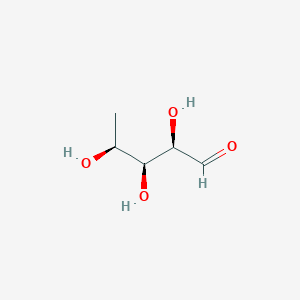

5-Deoxy-L-arabinose is a monosaccharide with the molecular formula C5H10O4. It is a derivative of L-arabinose, where the hydroxyl group at the fifth carbon is replaced by a hydrogen atom. This compound is a white crystalline powder that is soluble in water and ethanol but insoluble in ether . It is widely used in biochemical research, particularly in the study of enzymes and metabolic pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Deoxy-L-arabinose involves the reduction of 5-tosyl-L-arabinose-dialkylmercaptal with sodium borohydride (NaBH4) in dimethyl sulfoxide (DMSO). The resulting this compound-dialkyl-mercaptal is then treated with hydrochloric acid in DMSO to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs microbial and enzymatic strategies. These methods utilize specific enzymes to convert L-arabinose into this compound through a series of biochemical reactions. This approach is advantageous due to its efficiency and lower environmental impact compared to traditional chemical synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

5-Deoxy-L-arabinose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The compound can be oxidized by L-arabinose dehydrogenase to form corresponding lactones.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: L-arabinose dehydrogenase in the presence of NAD+ or NADP+.

Reduction: Sodium borohydride (NaBH4) in DMSO.

Substitution: Various nucleophiles can be used depending on the desired derivative.

Major Products

The major products formed from these reactions include lactones from oxidation, alcohols from reduction, and various substituted derivatives from substitution reactions .

Applications De Recherche Scientifique

Chemical Applications

Building Block in Synthesis

5-Deoxy-L-arabinose serves as a crucial building block in the synthesis of complex molecules. It is employed in the production of nucleoside analogues, which are vital for antiviral and anticancer therapies. Additionally, it is used as a standard in chromatographic analyses, aiding in the characterization of other compounds.

Synthetic Routes

The compound can be synthesized through several methods, primarily involving the reduction of L-arabinose or L-rhamnose derivatives. For example, one efficient route involves reducing 5-tosyl-L-arabinose-dialkylmercaptal using sodium borohydride (NaBH4) in dimethyl sulfoxide (DMSO) to yield this compound with high efficiency .

| Synthetic Route | Starting Material | Yield (%) |

|---|---|---|

| Reduction | 5-tosyl-L-arabinose-dialkylmercaptal | >90% |

| Reduction | L-arabinose | >80% |

Biological Applications

Metabolic Pathways

In biological systems, this compound plays a role in metabolic pathways, particularly in bacteria. It is involved in the modification of lipopolysaccharides (LPS), which enhances bacterial resistance to antibiotics like polymyxins. The addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A alters the charge properties of LPS, contributing to this resistance .

Radiotracer Development

Recent studies have explored the use of arabinofuranose-derived radiotracers for positron emission tomography (PET). These tracers can selectively accumulate in pathogenic bacteria, providing a novel approach for imaging bacterial infections. The synthesis of these radiotracers involves creating fluorinated analogues of this compound, which can be utilized for non-invasive detection of infections .

Medical Applications

Therapeutic Precursor

this compound is a precursor for synthesizing 5,6,7,8-tetrahydro-L-biopterin, which has therapeutic potential for conditions like Parkinson's disease and depression . This compound is critical for producing biopterin derivatives that serve as cofactors in various enzymatic reactions.

Case Studies

-

Bacterial Resistance Mechanism

A study demonstrated that modifying lipid A with this compound derivatives significantly increased the resistance of Escherichia coli to polymyxin antibiotics. This modification was linked to enhanced survival rates of bacteria under antibiotic stress . -

Development of PET Radiotracers

Research involving the synthesis and testing of arabinofuranose-derived PET radiotracers showed promising results in differentiating between bacterial infections and other conditions. The study highlighted the potential for these tracers to improve diagnostic accuracy in clinical settings .

Mécanisme D'action

The mechanism of action of 5-Deoxy-L-arabinose involves its incorporation into metabolic pathways where it can act as a substrate for specific enzymes. For example, it can be converted into

Activité Biologique

5-Deoxy-L-arabinose is a rare sugar that has garnered attention for its unique biological properties and potential applications in various fields, including medicine and biotechnology. This compound, a derivative of L-arabinose, is characterized by the absence of a hydroxyl group at the C5 position, which significantly alters its biological activity and interaction with enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound plays a role in enhancing the resistance of Gram-negative bacteria to antibiotics, particularly polymyxins. This is achieved through its incorporation into lipid A, a component of the bacterial outer membrane. The modification of lipid A with 4-deoxy-4-amino-L-arabinose (Ara4N) is essential for this resistance mechanism. Studies have shown that deletion of specific genes involved in Ara4N biosynthesis leads to increased susceptibility to polymyxins, highlighting the importance of this compound in bacterial survival under antibiotic pressure .

Enzyme Interaction

This compound has been reported to inhibit certain enzymes, such as intestinal sucrase, in an uncompetitive manner. This inhibition can be beneficial in managing postprandial hyperglycemia, particularly in diabetic patients. The ability to modulate enzyme activity makes this compound a potential therapeutic agent for metabolic disorders .

Study on Antiviral Activity

In a notable study, researchers explored the antiviral properties of derivatives of L-arabinose and found that certain analogs exhibited significant activity against Hepatitis B Virus (HBV) and Epstein-Barr Virus (EBV). The findings suggest that modifications to the arabinose structure could lead to potent antiviral agents .

Clinical Applications

A clinical investigation highlighted the efficacy of L-arabinose in preventing postprandial spikes in blood glucose levels among diabetic patients. Although focused on L-arabinose, the implications extend to its deoxy analogs, including this compound, suggesting potential applications in dietary supplements aimed at glycemic control .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Seri et al. (1996) | Enzyme Inhibition | L-arabinose inhibits intestinal sucrase activity |

| Tianwei et al. (1996) | Antiviral Activity | Derivatives show activity against HBV |

| Sanai et al. (1997) | Glycemic Control | Useful in preventing hyperglycemia |

| ArnD Deformylase Study (2023) | Antibiotic Resistance | Role in lipid A modification and polymyxin resistance |

Propriétés

IUPAC Name |

(2R,3S,4S)-2,3,4-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRISBUVHBMJEF-YUPRTTJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470908 | |

| Record name | 5-DEOXY-L-ARABINOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13039-56-0 | |

| Record name | 5-DEOXY-L-ARABINOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-Deoxy-L-arabinose in biological systems?

A1: this compound serves as a key precursor in synthesizing L-biopterin [, , ]. L-biopterin acts as a crucial cofactor for various enzymes involved in numerous biological reactions.

Q2: How does the structure of this compound influence its complexation with molybdate ions?

A2: Nuclear magnetic resonance (NMR) spectroscopy revealed that this compound forms binuclear tetradentate complexes with molybdate ions in an aqueous solution with ammonium molybdate []. The molecule adopts a sickle conformation when bound to the molybdate core. This conformation is also observed in similar complexes with D-erythrose.

Q3: Are there efficient synthetic routes to obtain this compound?

A3: Yes, several methods have been explored. One efficient approach involves a multistep process starting from L-rhamnose []. This process includes reacting L-rhamnose with a C11-16 linear alkyl mercaptan in the presence of an acid catalyst, followed by oxidation and a carbon diminution reaction. Another approach uses 1:1-Diethylsulphonyl derivatives of L-rhamnose for conversion into this compound [].

Q4: How can periodate oxidation be used to analyze polysaccharides containing this compound?

A4: Periodate oxidation, specifically the Smith degradation method, can be applied to rhamnose-containing polysaccharides []. Applying this method to a synthetic L-rhamnan yielded several products, including this compound, identifiable through paper chromatography. This technique helps elucidate the structure and linkages within such complex carbohydrates.

Q5: Can this compound be used in synthesizing other biologically relevant molecules besides L-biopterin?

A5: Yes, research indicates its utility in synthesizing various biopterin derivatives []. For instance, reacting this compound phenylhydrazone with 4,5-diamino-6-hydroxy-2-(methylthio)pyrimidine, followed by specific oxidation and aminolysis steps, leads to different substituted biopterin derivatives. These derivatives are valuable tools in developing radioimmunoassays for biopterin.

Q6: What is the role of this compound in the synthesis of chiral γ-butyrolactones?

A6: this compound, derived from L-tartaric acid, serves as a key intermediate in synthesizing optically pure γ-alkylated γ-butyrolactones []. This synthesis involves several stereoselective steps, leading to valuable chiral building blocks for various natural products.

Q7: How does 5-Acetamido-5-deoxy-L-arabinose differ from this compound?

A7: 5-Acetamido-5-deoxy-L-arabinose is a derivative of this compound where the hydroxyl group at the 5th carbon is replaced with an acetamido group (-NHCOCH3) []. This substitution introduces nitrogen as a heteroatom in the sugar ring, potentially altering its chemical properties and biological activity compared to the parent compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.